molecular formula C19H27NO4 B13198627 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13198627
M. Wt: 333.4 g/mol
InChI Key: QDPBBDIEAIDFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group, a carboxylic acid, and two alkyl substituents (5-methyl and 2-isopropyl groups) on the cyclohexane ring. The Cbz group serves as a protective moiety for the amino functionality, commonly used in peptide synthesis to prevent unwanted side reactions . The steric and electronic effects of the methyl and isopropyl groups influence the compound’s conformational flexibility, solubility, and reactivity.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

5-methyl-1-(phenylmethoxycarbonylamino)-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-13(2)16-10-9-14(3)11-19(16,17(21)22)20-18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

QDPBBDIEAIDFSL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.

    Introduction of Substituents: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction, while the amino group is added through amination reactions.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared with five related molecules (Table 1), focusing on ring systems, substituents, protecting groups, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protecting Group Ring Type Notable Properties
1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid (Target) C₁₈H₂₅NO₄ 319.4 Cbz-amino, carboxylic acid, methyl, isopropyl Cbz Cyclohexane Moderate steric hindrance; Cbz removal requires hydrogenolysis
1-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid (Positional isomer) C₁₈H₂₅NO₄ 319.4 Cbz-amino, carboxylic acid, isopropyl (C4) Cbz Cyclohexane Altered steric profile due to isopropyl at C4; similar stability to target
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid C₁₅H₁₉NO₄ 277.3 Cbz-amino, carboxylic acid, methyl Cbz Piperidine Nitrogen introduces rigidity; potential for enhanced hydrogen bonding
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate C₁₈H₂₁N₃O₆ 375.4 Cbz-amino, ester, hydroxyl, methoxy, pyrimidine Cbz Pyrimidine Aromatic ring enhances π-π interactions; ester group alters reactivity
2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid C₁₉H₂₄N₂O₆ 376.4 Boc-amino, oxazole, carboxylic acid, benzyloxy Boc Oxazole Acid-labile Boc group; heterocycle improves metabolic stability

Key Observations:

Positional Isomerism: The compound with isopropyl at C4 (vs.

Ring System Variations: The piperidine derivative (C₁₅H₁₉NO₄) replaces cyclohexane with a nitrogen-containing ring, enhancing polarity and hydrogen-bonding capacity . Pyrimidine (C₁₈H₂₁N₃O₆) and oxazole (C₁₉H₂₄N₂O₆) derivatives introduce aromaticity, which may improve stacking interactions in drug-receptor binding .

Protecting Groups: Cbz (target) requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive substrates. Boc (C₁₉H₂₄N₂O₆) is cleaved under acidic conditions, offering orthogonal protection strategies .

Functional Group Impact :

  • The ester group in the pyrimidine derivative (C₁₈H₂₁N₃O₆) reduces acidity compared to carboxylic acids, affecting solubility and reactivity .
  • Hydroxyl and methoxy groups in pyrimidine derivatives may enhance water solubility via hydrogen bonding .

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, also known by its CAS number 1690548-03-8, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H27NO4C_{19}H_{27}NO_{4}, with a molecular weight of approximately 333.42 g/mol. The compound features a cyclohexane ring substituted with a benzyloxycarbonyl group and an amino group, which may influence its biological interactions.

The compound's biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors. It has been noted for its potential role as an intermediate in the synthesis of antiretroviral drugs, specifically raltegravir, which targets HIV integrase . This suggests that the compound may exhibit antiviral properties through similar mechanisms.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. GPCRs modulate various physiological processes, including neurotransmission and immune responses . The interactions may lead to downstream effects such as increased cyclic AMP levels and activation of protein kinase pathways, contributing to the compound's pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays have shown that certain analogs exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Structural Analysis

X-ray crystallography has provided insights into the compound's three-dimensional structure, revealing key intermolecular interactions that stabilize its conformation. The dihedral angle between aromatic rings was found to be 45.9°, suggesting potential π-π stacking interactions that could enhance binding affinity to biological targets .

Data Table

PropertyValue
Molecular FormulaC19H27NO4C_{19}H_{27}NO_{4}
Molecular Weight333.42 g/mol
Melting PointNot available
SolubilityNot specified
CAS Number1690548-03-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.